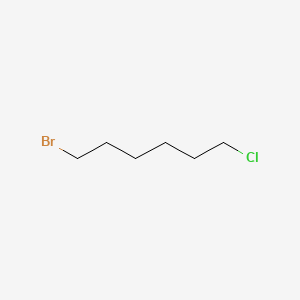

1-Bromo-6-chlorohexane

描述

1-Bromo-6-chlorohexane is an organic compound with the molecular formula C6H12BrCl. It is a colorless to light yellow liquid at room temperature and is known for its use as an intermediate in organic synthesis. The compound is characterized by the presence of both bromine and chlorine atoms attached to a hexane chain, making it a versatile reagent in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-6-chlorohexane can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrobromic acid and thionyl chloride. The reaction proceeds as follows:

- 1,6-Hexanediol is first reacted with hydrobromic acid to form 6-bromo-1-hexanol.

- The 6-bromo-1-hexanol is then treated with thionyl chloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

- Continuous feeding of reactants.

- Controlled temperature and pressure conditions.

- Use of catalysts to enhance reaction rates.

- Purification steps such as distillation to isolate the final product .

化学反应分析

Nucleophilic Substitution Reactions

The compound undergoes SN2 mechanisms at both halogen sites, though bromine’s larger atomic radius makes it more reactive than chlorine. Key nucleophiles and products include:

A study demonstrated its use in synthesizing dithiane derivatives via reaction with 2-(1-chloroheptyl)-1,3-dithiane under anhydrous conditions, yielding a 36% product after purification .

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form alkenes. Typical outcomes include:

| Base | Solvent | Temperature | Major Product | Selectivity |

|---|---|---|---|---|

| KOtBu | t-BuOH | 70°C | 1-Chlorohexene | >90% |

| DBU | THF | 25°C | 6-Bromohexene | Moderate |

The reaction preferentially eliminates bromine due to its weaker C–Br bond, though steric effects can influence regioselectivity .

Grignard Reagent Formation

Reaction with magnesium in dry ether produces organomagnesium intermediates, enabling carbon-chain elongation:

textThis compound + Mg → CH₂CH₂CH₂CH₂CH₂CH₂MgBr/Cl

These Grignard reagents participate in ketone/aldehyde additions, forming tertiary alcohols or extended hydrocarbons .

Coupling Reactions

The compound serves as a coupling agent in cross-coupling reactions, facilitated by transition-metal catalysts:

| Catalyst | Partner | Product | Application |

|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | Pharmaceutical scaffolds |

| CuI | Terminal alkynes | Alkynylated hexanes | Material science monomers |

Stability and Reaction Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SN2 rates, while protic solvents favor elimination .

-

Temperature Control : Elevated temperatures (>100°C) promote competing elimination pathways, requiring careful optimization .

This compound’s dual functionality enables precise control over reaction outcomes, underpinning its utility in drug development, polymer science, and advanced material synthesis.

科学研究应用

Organic Synthesis

1-Bromo-6-chlorohexane is primarily recognized for its role as an alkylating agent in organic synthesis. It facilitates the introduction of a six-carbon chain into various molecules, modifying their physical and chemical properties. Notable applications include:

- Surfactants and Detergents : The compound can be transformed into surfactants and detergents that exhibit improved water solubility and stability .

- Pharmaceutical Intermediates : It serves as a precursor for synthesizing biologically active compounds, including antihypertensive agents like doxazosin. The conversion of this compound into 6-chloro-1-hexanol exemplifies its utility in pharmaceutical synthesis .

Table 1: Key Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Surfactants | Used to create surfactants with enhanced solubility |

| Pharmaceutical Intermediates | Precursor for drugs such as antihypertensive agents |

| Functionalized Molecules | Building block for various organic compounds |

Material Science

In material science, this compound is employed in the preparation of advanced materials:

- Polymers : It is used as a reagent in polymer synthesis, contributing to the development of specialty chemicals.

- Functionalized Nanoparticles : The compound's high reactivity allows it to modify the properties of silicon nanoparticles, making it valuable in nanotechnology applications.

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Acts as a reagent for producing specialized polymers |

| Nanotechnology | Modifies silicon nanoparticles for enhanced functionality |

Biological Studies

This compound is also significant in biological research:

- Biochemical Reactions : It participates in enzyme-catalyzed reactions, acting as a substrate that can lead to new chemical entities. Its ability to form covalent bonds with biomolecules suggests potential roles in metabolic pathways .

- Toxicological Studies : Research on the compound's toxicity indicates that while it is generally stable, appropriate safety measures are necessary during handling due to potential health impacts at high doses.

Table 3: Biological Applications

| Application Type | Description |

|---|---|

| Enzyme-Catalyzed Reactions | Serves as a substrate for various biochemical reactions |

| Toxicity Assessments | Evaluated for safety in industrial applications |

Study on Reactivity

A significant study demonstrated that this compound undergoes selective elimination during flash vacuum thermolysis, leading to the formation of 1,5-hexadiene. This reaction pathway was observed to follow first-order kinetics, indicating its potential utility in synthetic transformations.

Toxicity and Safety

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data indicate that while it is generally stable under standard conditions, exposure limits must be considered when using this compound in industrial applications .

作用机制

The mechanism of action of 1-bromo-6-chlorohexane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to introduce functional groups into organic molecules .

相似化合物的比较

1-Bromo-6-iodohexane: Similar structure but with iodine instead of chlorine.

1-Chloro-6-iodohexane: Similar structure but with iodine instead of bromine.

1,6-Dibromohexane: Contains two bromine atoms instead of one bromine and one chlorine.

Uniqueness: 1-Bromo-6-chlorohexane is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for selective reactions and the formation of diverse products in organic synthesis .

生物活性

1-Bromo-6-chlorohexane (C6H12BrCl), a halogenated organic compound, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including its pharmacological effects, toxicity, and potential applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 6294-17-3 |

| Molecular Formula | C6H12BrCl |

| Molecular Weight | 199.52 g/mol |

| Boiling Point | 109°C to 110°C (2 mmHg) |

| Density | 1.337 g/cm³ |

| Flash Point | 101°C (214°F) |

Pharmacological Activity

Research indicates that this compound interacts with various biological targets, influencing several physiological pathways:

- Receptor Interactions : It has been identified as a modulator of several receptors, including adrenergic and cannabinoid receptors . These interactions suggest potential applications in treating conditions related to the cardiovascular and central nervous systems.

- Enzymatic Activity : The compound may affect enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. For instance, its role as a substrate or inhibitor in cytochrome P450 pathways has been suggested, which is crucial for drug-drug interactions .

Toxicity and Safety

The toxicity profile of this compound is significant due to its halogenated structure:

- Acute Toxicity : Studies have shown that exposure can lead to respiratory distress and skin irritation. Inhalation or ingestion requires immediate medical attention .

- Environmental Impact : The compound's persistence in the environment raises concerns about its ecological toxicity. It has been linked to bioaccumulation in aquatic organisms, necessitating careful handling and disposal .

Case Studies

Several studies have documented the biological effects of this compound:

- Nephrotoxicity Assessment : A study highlighted the nephrotoxic effects of halogenated compounds, including this compound, through a glutathione S-conjugate pathway leading to cytotoxic metabolites . This underscores the need for caution in its use.

- Electrochemical Reduction Studies : Research on the electrochemical behavior of this compound revealed insights into its reduction pathways at silver cathodes, indicating potential applications in organic synthesis and environmental remediation .

Research Findings

Recent findings emphasize the compound's versatility and potential risks:

- Mutagenicity Testing : In vitro assays have shown that certain brominated compounds exhibit mutagenic properties. The Ames test indicated that derivatives of this compound could be mutagenic under specific conditions, warranting further investigation into their safety profiles .

- Physicochemical Properties : The compound's log P values (ranging from 2.53 to 3.45) suggest moderate lipophilicity, which may influence its absorption and distribution within biological systems .

属性

IUPAC Name |

1-bromo-6-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYUIAOHIYZBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064205 | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-17-3 | |

| Record name | 1-Bromo-6-chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-6-chlorohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main reaction pathways observed for 1-bromo-6-chlorohexane in electrochemical reduction?

A: Research using cyclic voltammetry and controlled-potential electrolysis has revealed that this compound undergoes reductive cleavage of the carbon-bromine bond when subjected to electrochemical reduction. This process primarily generates carbanionic intermediates, which then react further to yield products like 1-chlorohexane, 6-chloro-1-hexene, and 1,12-dichlorododecane []. Interestingly, this contrasts with the reduction of 1,6-diiodohexane, which proceeds through both radical and carbanionic pathways [].

Q2: Can this compound be utilized in carbonylation reactions?

A: Yes, this compound has been successfully employed in photopromoted carbonylation reactions using methyl formate as the carbonyl source [, ]. This reaction is catalyzed by cobalt and copper salts under ambient conditions, leading to the formation of the monocarbonylated product, Cl(CH2)6CO2CH3 []. This highlights the potential of this compound as a building block for more complex molecules.

Q3: Is there a synthetic route to obtain 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine using this compound as a starting material?

A: Yes, researchers have developed a multi-step synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine that utilizes this compound []. The synthesis involves protecting the amino group of 2-(2-aminoethoxy)ethanol followed by condensation with this compound in the presence of NaOH and tetrabutylammonium bromide []. Subsequent deprotection yields the desired product, albeit with a moderate overall yield of 11.4% []. This synthetic route showcases the versatility of this compound in constructing molecules with ether linkages.

Q4: What analytical techniques are typically employed to study the reactions and products involving this compound?

A: Various analytical techniques are used to characterize this compound and its reaction products. These include cyclic voltammetry for studying electrochemical behavior [], gas chromatography for separating and identifying reaction products [, ], and spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。